The synthesis of Ranatuerin-2CPa involves solid-phase peptide synthesis techniques. The peptide was synthesized by Gene Script Corporation using a method that allows for precise control over the amino acid sequence. The synthesis process includes:
Ranatuerin-2CPa has a specific amino acid sequence that contributes to its structural properties. The full-length cDNA encoding Ranatuerin-2CPa was cloned from skin secretion-derived cDNA libraries. The peptide consists of 34 amino acids and features several structural characteristics:
The chemical behavior of Ranatuerin-2CPa can be analyzed through its interactions with microbial membranes. The peptide undergoes conformational changes upon interaction with lipid bilayers, which is essential for its mechanism of action. The formation of disulfide bonds during synthesis enhances its stability and biological activity. These bonds are typically formed through air oxidation during the synthesis process, contributing to the structural integrity of the peptide .
The mechanism by which Ranatuerin-2CPa exerts its antimicrobial effects involves several steps:
Ranatuerin-2CPa exhibits several notable physical and chemical properties:
Ranatuerin-2CPa holds potential applications in various scientific fields:
Amphibian skin secretions represent a rich repository of antimicrobial peptides (AMPs) that function as critical components of innate immune defense. These peptides are synthesized in dermal granular glands and released upon microbial challenge or injury, forming a chemical barrier against pathogens prevalent in aquatic and terrestrial habitats. Ranid frogs (family Ranidae) produce structurally diverse AMPs characterized by broad-spectrum activity against bacteria, fungi, and enveloped viruses. The ecological necessity for such defense mechanisms is particularly pronounced in Rana species like R. clamitans (North American green frog), where AMPs like ranatuerins contribute to survival in microbially dense environments [4] [10]. Biochemically, these peptides typically exhibit cationic and amphipathic properties, enabling selective interaction with microbial membranes through electrostatic attractions followed by membrane disruption via hydrophobic domains. This mechanism reduces evolutionary pressure for pathogen resistance compared to conventional antibiotics, positioning amphibian AMPs as promising therapeutic templates [4] [8].
The ranatuerin-2 family constitutes a distinct class of AMPs initially identified in Rana catesbeiana (American bullfrog) and phylogenetically conserved across Holarctic frog species. Structurally, these peptides are defined by:
Table 1: Taxonomic Distribution of Select Ranatuerin-2 Isoforms
Isoform | Source Species | Conserved Motif | Unique Residues | |
---|---|---|---|---|
Ranatuerin-2CPa | Rana clamitans (Green frog) | GFLDTIKNVAKNVA | Asp⁴, Thr⁶ | |
Ranatuerin-2Oa | Rana ornativentris | GLMDILGAGKNL | Asp⁴, Gly⁷ | [9] |
Ranatuerin-2PLx | Rana palustris (Pickerel frog) | GIMDTVKNAAKN | Asp⁴, Thr⁶, Asn¹⁰ | [2] |
Ranatuerin-2SKa | Rana sakuraii (Stream brown frog) | GFMDTAKNVAKNVA | Met⁴, Thr⁶ | [1] |
Functional studies reveal that ranatuerin-2 peptides display potent activity against Gram-negative bacteria (e.g., E. coli, MIC 2–10 μM) and Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA, MIC 64–256 μM). This efficacy correlates with their ability to adopt helix-turn-helix conformations in membrane-mimetic environments, as demonstrated via NMR spectroscopy of ranatuerin-2CSa from Rana cascadae. In trifluoroethanol/water solvent systems, these peptides form two α-helical segments connected by a β-turn between residues L²¹–L²⁵, facilitating pore formation in microbial membranes [1] [3]. The evolutionary conservation of this structural scaffold across geographically isolated species underscores its optimization for host defense.
Ranatuerin-2CPa (sequence: GFLDTAKNVAKNVAATLLDKLKCKITGC), isolated from Rana clamitans skin secretions, exemplifies the therapeutic potential of ranatuerin-2 peptides through its dual antimicrobial and immunomodulatory activities. Key functional attributes include:
Broad-Spectrum Antibacterial Activity
Immunomodulatory and Anticancer Functions
Table 2: Comparative Bioactivities of Ranatuerin-2CPa and Engineered Analogues
Peptide Variant | Antibacterial Activity (MIC, μM) | Anticancer Activity (IC₅₀, μM) | LPS Neutralization | |
---|---|---|---|---|
Native Ranatuerin-2CPa | E. coli: 4; MRSA: 128 | PC-3: 28; U251MG: >100 | 80% TNF-α suppression | [4] [6] |
[Lys⁴,¹⁹,Leu²⁰]R2(1-22)-NH₂ | E. coli: 2; MRSA: 16 | PC-3: 8; MCF-7: 12 | Not tested | [5] |
R2CPa(1-22) (Linear) | E. coli: 8; MRSA: 256 | PC-3: >100 | <20% TNF-α suppression | [5] [7] |
Rational modification strategies have enhanced Ranatuerin-2CPa's therapeutic profile:
These structure-activity relationships position Ranatuerin-2CPa as a versatile scaffold for developing dual-function therapeutics targeting antibiotic-resistant infections and inflammation-associated pathologies.
Catalog of Compound Names
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: